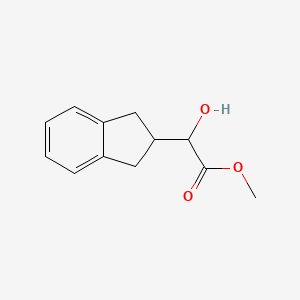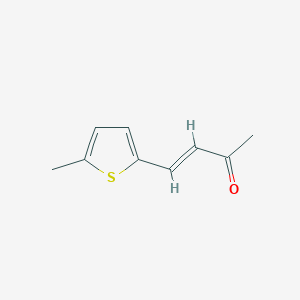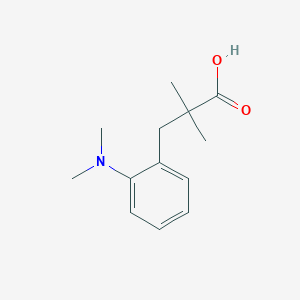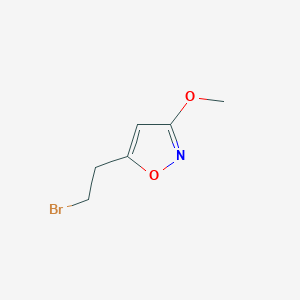
2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of dichlorophenyl and difluoroethanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with difluoroethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the Schiff base compound is hydrogenated in the presence of amine or amide salts using a palladium or platinum catalyst . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide that causes uncontrolled growth in broadleaf weeds.
Uniqueness
2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of dichlorophenyl and difluoroethanamine groups allows for versatile chemical modifications and interactions.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-2,2-difluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F2N/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLWNYWMVQPECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)

![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)



![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)

